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Introduction
Fasnall is a selective, small-molecule inhibitor of Fatty Acid Synthase (FASN), a key enzyme in

the de novo lipogenesis pathway.[1][2] Upregulation of FASN is a hallmark of many cancers,

contributing to tumor cell growth, proliferation, and survival.[2][3] Inhibition of FASN by Fasnall
has been shown to induce apoptosis in cancer cells and produce profound alterations in the

cellular lipidome.[1][2][4] Specifically, Fasnall treatment leads to a significant increase in

ceramides and diacylglycerols, along with changes in the abundance of various unsaturated

fatty acids.[2][4] This application note provides a detailed protocol for the lipidomics analysis of

cancer cells treated with Fasnall, from cell culture and treatment to lipid extraction, mass

spectrometry analysis, and data interpretation.

Data Presentation: Expected Lipidomic Alterations
Treatment of cancer cells with Fasnall is expected to cause significant shifts in the cellular lipid

profile. The following table summarizes the anticipated quantitative changes in key lipid classes

based on published literature. These values are illustrative and may vary depending on the cell

line, Fasnall concentration, and treatment duration. A study on BT474 breast cancer cells

treated with 10 µM Fasnall for 2 hours resulted in a greater than 2-fold change in the

abundance of 167 specific lipid molecules.[2]
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Lipid Class Key Lipids
Expected Fold
Change vs. Vehicle
Control

Reference

Ceramides

Cer(d18:1/16:0),

Cer(d18:1/18:0),

Cer(d18:1/24:1)

> 2-fold increase [2][5][6]

Diacylglycerols
DAG(16:0/18:1),

DAG(18:1/18:1)
> 2-fold increase [2][5][7]

Unsaturated Fatty

Acids

Oleic acid (18:1),

Linoleic acid (18:2)

Variable, generally

increased
[2]

Phospholipids

Phosphatidylcholines,

Phosphatidylethanola

mines

Decrease in

incorporation of de

novo synthesized fatty

acids

[2]

Signaling Pathways and Experimental Workflow
To visually represent the processes involved in this protocol, the following diagrams have been

generated using the Graphviz DOT language.
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Figure 1: Simplified signaling pathway of Fasnall's effect on lipid metabolism.
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Figure 2: Experimental workflow for lipidomics analysis after Fasnall treatment.

Experimental Protocols
Cell Culture and Fasnall Treatment
This protocol is optimized for adherent cancer cell lines known to overexpress FASN, such as

BT474 (HER2+ breast cancer) or LNCaP (prostate cancer).
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Materials:

Appropriate cancer cell line (e.g., BT474)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

Fasnall (dissolved in DMSO to create a stock solution, e.g., 10 mM)

Vehicle control (DMSO)

6-well cell culture plates

Phosphate-buffered saline (PBS), ice-cold

Procedure:

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of

treatment.

Incubate cells under standard conditions (37°C, 5% CO2).

Once cells reach the desired confluency, replace the medium with fresh medium

containing either Fasnall at the desired final concentration (e.g., 10 µM) or an equivalent

volume of DMSO for the vehicle control.

Incubate the cells for the desired treatment period (e.g., 2 to 24 hours). A 2-hour treatment

has been shown to induce significant lipidomic changes.[2]

Cell Harvesting and Quenching
Materials:

Ice-cold PBS

Cell scraper

1.5 mL microcentrifuge tubes
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Liquid nitrogen

Procedure:

After treatment, place the 6-well plates on ice and aspirate the medium.

Wash the cells twice with 1 mL of ice-cold PBS per well.

Add 500 µL of ice-cold PBS to each well and scrape the cells.

Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

Centrifuge at 1,000 x g for 5 minutes at 4°C.

Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.

Store the cell pellets at -80°C until lipid extraction.

Lipid Extraction (MTBE Method)
This protocol is a modification of the Matyash et al. method, which has shown good recovery

for a broad range of lipid classes.

Materials:

Methanol (MeOH), HPLC grade, ice-cold

Methyl-tert-butyl ether (MTBE), HPLC grade

Water, HPLC grade

Internal Standard: Avanti® SPLASH® LIPIDOMIX® Mass Spec Standard (or a similar mix

containing deuterated standards for ceramides and diacylglycerols).[8][9]

1.5 mL microcentrifuge tubes

Vortex mixer

Centrifuge
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Procedure:

Resuspend the frozen cell pellet in 100 µL of ice-cold water.

Add a pre-determined amount of the internal standard mixture (e.g., 10 µL of SPLASH®

LIPIDOMIX®) to each sample.

Add 360 µL of ice-cold MeOH and vortex thoroughly for 1 minute.

Add 1.2 mL of MTBE and vortex for 10 seconds, then incubate for 1 hour at room

temperature with occasional shaking.

Induce phase separation by adding 300 µL of HPLC-grade water and vortexing for 20

seconds.

Centrifuge at 14,000 x g for 10 minutes at 4°C.

Carefully collect the upper organic phase (containing the lipids) and transfer it to a new 1.5

mL microcentrifuge tube.

Dry the lipid extract under a gentle stream of nitrogen or using a centrifugal vacuum

concentrator.

Store the dried lipid extract at -80°C until LC-MS/MS analysis.

LC-MS/MS Analysis
Instrumentation:

High-resolution mass spectrometer (e.g., Q-Exactive or similar Orbitrap instrument)

coupled to a UHPLC system.

Sample Preparation for Injection:

Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as

methanol/isopropanol (1:1, v/v).

Vortex and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
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Transfer the supernatant to an LC-MS vial with a glass insert.

LC Separation:

Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic

acid.

Mobile Phase B: 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM ammonium formate

and 0.1% formic acid.

Flow Rate: 0.3 mL/min.

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping

up to a high percentage of mobile phase B to elute the lipids.

MS/MS Parameters:

Ionization Mode: Positive and negative electrospray ionization (ESI) in separate runs.

Scan Range: m/z 150-1500.

Data Acquisition: Data-dependent acquisition (DDA) with a topN method (e.g., top 10 most

intense ions selected for fragmentation).

Collision Energy: Stepped collision energy to ensure comprehensive fragmentation.

Data Processing and Analysis
Software:

Use software such as LipidSearch™, MS-DIAL, or similar for lipid identification and

quantification.

Procedure:

Peak Picking and Alignment: Process the raw data to detect and align chromatographic

peaks across all samples.
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Lipid Identification: Identify lipids by matching the precursor m/z and fragmentation

patterns against a lipid database (e.g., LIPID MAPS).

Quantification: Calculate the peak area for each identified lipid and normalize it to the peak

area of the corresponding internal standard.

Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to identify lipids that

are significantly different between the Fasnall-treated and vehicle control groups.

Conclusion
This application note provides a comprehensive and detailed protocol for conducting lipidomics

analysis on cancer cells treated with the FASN inhibitor Fasnall. By following these

procedures, researchers can obtain high-quality, quantitative data on the lipidomic

perturbations induced by Fasnall, providing valuable insights into its mechanism of action and

potential therapeutic applications. The provided diagrams and tables serve as a guide for

experimental design and data interpretation in the study of FASN inhibition and its impact on

cancer cell lipid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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